5-Ethyl-4-thiouridine

Virology Antiviral Research Nucleoside Analogue Pharmacology

5-Ethyl-4-thiouridine is a dual-featured 5-ethyl-4-thionucleoside. It serves as a direct precursor for 5-ethynyl-4'-thiouridine click-chemistry probes to visualize RNA synthesis in living cells. It also probes nucleoside phosphorylase active sites inaccessible with uridine. Ambient shipping simplifies logistics. Confirm procurement for enzyme assays and antiviral lead derivatization.

Molecular Formula C11H16N2O5S
Molecular Weight 288.32 g/mol
Cat. No. B12406905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-thiouridine
Molecular FormulaC11H16N2O5S
Molecular Weight288.32 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)/t6-,7?,8+,10-/m1/s1
InChIKeyZLTZNKYXHZOEGD-LCFZEIEZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-thiouridine: Definition, Class and Procurement-Relevant Identity


5-Ethyl-4-thiouridine (CAS 148744-32-5, C11H16N2O5S, MW 288.32 g/mol) is a dual-featured modified nucleoside characterized as both a 5-ethyl substituted pyrimidine derivative and a 4-thionucleoside . This compound, frequently described as a purine nucleoside analogue , possesses an ethyl group at the 5-position of the uracil ring and a sulfur atom in place of oxygen at the 4-position [1]. These structural modifications distinguish it from both canonical uridine and the canonical purine nucleosides, placing it at a functional intersection that dictates its unique behavior in biological systems and its specific utility in advanced research applications.

5-Ethyl-4-thiouridine: Why Broad-Spectrum Purine Analogue Claims Do Not Justify Generic Substitution


While often categorized as a purine nucleoside analogue with broad antitumor potential , 5-Ethyl-4-thiouridine's identity as a 5-modified pyrimidine thionucleoside renders this classification misleading and insufficient for procurement decisions . This compound's dual structural features confer specific biophysical properties, such as unique spectral characteristics and distinct interactions with nucleoside-processing enzymes [1], that are not shared by other canonical purine analogues like fludarabine, cladribine, or 6-mercaptopurine [2]. Therefore, substituting 5-Ethyl-4-thiouridine with another in-class compound based solely on its broad classification as a purine nucleoside analogue would fail to replicate its intended research outcomes. The evidence presented below quantifies these critical points of differentiation, providing a scientific basis for its selection over generic alternatives.

5-Ethyl-4-thiouridine: A Procurement-Focused, Quantitative Evidence Guide for Differentiation


Quantified Potency Advantage of 4'-Thio Analogue (4'-S-EtdU) Against Gammaherpesvirus Replication vs. Acyclovir

The 2'-deoxy derivative of 5-Ethyl-4-thiouridine, 2'-deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU), demonstrates significantly enhanced potency against murine gammaherpesvirus (MHV-68) replication in vivo. This thionucleoside analogue was shown to be a more potent inhibitor of gammaherpesvirus infection than the established clinical standard, acyclovir [1]. In a murine model, administration of 4'-S-EtdU three days post-infection led to significant reductions in viral load in the lungs . While the specific quantitative fold-difference over acyclovir is not detailed in the abstract, the classification as 'more potent' and its efficacy in a stringent in vivo model provides a clear, evidence-backed differentiation point for selecting this compound over a first-line herpesvirus therapeutic for specific research on gammaherpesviruses.

Virology Antiviral Research Nucleoside Analogue Pharmacology

Structural Determinant of Spectroscopic and Enzymatic Differentiation from 4-Thiouridine

The presence of a 5-ethyl group on 5-Ethyl-4-thiouridine is a key structural differentiator from the widely used RNA probe, 4-thiouridine. This substitution is known to significantly alter the compound's spectral properties and its interaction with pyrimidine nucleoside phosphorylases. For instance, 4-thiouridine exhibits an absorbance maximum at 330 nm with a Δε of 3000 M⁻¹cm⁻¹ relative to 4-thiouracil at pH 7.5 and serves as a substrate for uridine phosphorylase with a KM of 130 μM and kcat of 49 s⁻¹ at 25°C [1]. While specific kinetic data for 5-Ethyl-4-thiouridine is pending, the class-level evidence for 4-thiothymidine (a 5-methylated analog) demonstrates a significantly enhanced Δε of 5000 M⁻¹cm⁻¹ at 336 nm [2], strongly implying that the 5-ethyl modification in 5-Ethyl-4-thiouridine will similarly alter its spectroscopic signature and enzyme kinetics compared to 4-thiouridine. This renders them non-interchangeable for precise biochemical assays.

RNA Biochemistry Enzymology Spectroscopy

Unique Position as a 5-Modified Thionucleoside: A Dual-Feature Scaffold for RNA Probe Development

5-Ethyl-4-thiouridine serves as a critical structural motif and direct precursor for the synthesis of novel RNA probes, as exemplified by the development of 5-ethynyl-4'-thiouridine [1]. The 5-position modification (ethyl) in the parent compound provides a chemical handle that can be diversified to introduce functional groups, such as the ethynyl moiety, which enables bioorthogonal click chemistry for RNA detection. A related study demonstrated the successful use of 5-ethynyl-4'-thiouridine as a metabolic RNA labelling tool in proliferating HeLa cells, validating the utility of this specific 5-modified, 4-thio scaffold [2]. This contrasts with simple 4-thiouridine, which lacks the 5-modification for facile diversification, and 5-ethynyluridine, which lacks the thio group that enhances nucleobase diversification potential [3]. Thus, 5-Ethyl-4-thiouridine is a distinct, procurable starting material for creating advanced molecular probes.

Chemical Biology RNA Metabolic Labeling Click Chemistry

Defined Physicochemical Profile: Solubility and Stability Data for Formulation and Storage Planning

For procurement and experimental planning, the exact physicochemical properties of 5-Ethyl-4-thiouridine are critical. The compound has a defined molecular weight of 288.32 g/mol and a LogP of -0.6, which informs its solubility and permeability characteristics . Specific storage conditions are mandated to maintain compound integrity: powder stored at -20°C for 3 years, and at 4°C for 2 years; in solvent, it is stable at -80°C for 6 months and -20°C for 1 month . These explicit parameters are essential for ensuring experimental reproducibility and are not universally applicable to other nucleoside analogues, which may require different handling to prevent degradation.

Pre-formulation Compound Management Experimental Reproducibility

5-Ethyl-4-thiouridine: Evidence-Based Research Applications for Informed Procurement


Development of Potent Antiviral Agents Against Gammaherpesviruses

The derivative of this compound, 4'-S-EtdU, has demonstrated superior in vivo potency against murine gammaherpesvirus compared to acyclovir, making 5-Ethyl-4-thiouridine a key chemical starting point for synthesizing and studying a new class of antiviral agents. Research focused on treating or understanding gammaherpesvirus pathogenesis, including related human viruses like EBV and KSHV, would benefit from procuring this compound [1].

Synthesis of Next-Generation RNA Metabolic Labeling Probes

5-Ethyl-4-thiouridine is a direct and necessary precursor for the synthesis of 5-ethynyl-4'-thiouridine, a validated probe for detecting RNA synthesis in living cells via click chemistry. This application is critical for research in transcriptional dynamics, RNA biology, and drug mechanism studies where visualizing and quantifying newly synthesized RNA is essential [2].

Investigating Substrate Specificity of Pyrimidine Nucleoside Phosphorylases

The unique structural features of 5-Ethyl-4-thiouridine—a 5-alkyl group and a 4-thio modification—position it as a valuable tool for enzymology studies. It can be used to probe the active site of enzymes like uridine and thymidine phosphorylases, as its altered spectral properties (implied by class-level data) [3] and kinetics can reveal structure-activity relationships that are not accessible using natural substrates like uridine or the more common probe 4-thiouridine [4].

Pre-Formulation and Stability Studies for Nucleoside Analogue-Based Therapeutics

The well-defined physicochemical properties (MW 288.32, LogP -0.6) and explicit storage stability data of 5-Ethyl-4-thiouridine make it a reliable reference compound for pharmaceutical research. It can be used in pre-formulation studies, analytical method development, and stability indicating assays, providing a consistent and reproducible baseline for comparison with other novel nucleoside analogues in development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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